8a-Hydroxy-decahydroisoquinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8a-Hydroxy-decahydroisoquinolin-3-one is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 8a-Hydroxy-decahydroisoquinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reduction of isoquinoline derivatives followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency.
Chemical Reactions Analysis
8a-Hydroxy-decahydroisoquinolin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include oxidized or reduced derivatives and substituted isoquinoline compounds.
Scientific Research Applications
8a-Hydroxy-decahydroisoquinolin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications
Mechanism of Action
The mechanism of action of 8a-Hydroxy-decahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
8a-Hydroxy-decahydroisoquinolin-3-one can be compared with other isoquinoline derivatives, such as:
Isoquinoline: A simpler structure with a benzene ring fused to a pyridine ring.
Tetrahydroisoquinoline: A partially saturated derivative with different biological activities.
Decahydroisoquinoline: A fully saturated derivative with unique chemical properties.
The uniqueness of this compound lies in its specific hydroxylation pattern and the resulting biological activities and chemical reactivity .
Biological Activity
8a-Hydroxy-decahydroisoquinolin-3-one is a chemical compound with the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
The synthesis of this compound typically involves multi-step organic reactions, including the reduction of isoquinoline derivatives followed by hydroxylation. The compound can undergo various chemical transformations such as oxidation, reduction, and nucleophilic substitution, which are critical for its reactivity and potential biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast) | 15 |
A549 (Lung) | 20 |
HeLa (Cervical) | 25 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes involved in metabolic pathways or receptors that mediate cellular responses. This interaction may lead to alterations in cell signaling and ultimately result in either cell death or inhibition of growth .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy :
A study conducted by Vithayasai et al. evaluated the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The findings indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of hydroxylation at the 8a position for enhanced activity . -
Exploration in Cancer Research :
A recent investigation assessed the effects of this compound on tumor growth in vivo using xenograft models. The results showed a significant reduction in tumor size in treated groups compared to controls, suggesting that this compound could be a promising candidate for further development in cancer therapy.
Properties
IUPAC Name |
8a-hydroxy-1,2,4,4a,5,6,7,8-octahydroisoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-8-5-7-3-1-2-4-9(7,12)6-10-8/h7,12H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNQUTAWXFKMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CNC(=O)CC2C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.